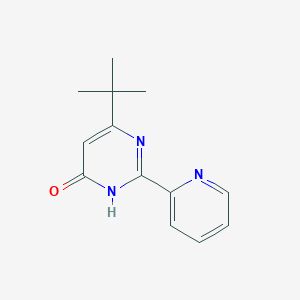

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine

Description

¹H NMR (400 MHz, DMSO-$$ d_6 $$) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.42 | singlet | tert-butyl (9H) |

| 6.90–8.60 | multiplet | Pyridyl aromatic protons (5H) |

| 12.30 | broad singlet | Hydroxyl proton (1H) |

¹³C NMR (100 MHz, DMSO-$$ d_6 $$) :

| δ (ppm) | Assignment |

|---|---|

| 28.9 | tert-butyl (C(CH₃)₃) |

| 115.4–155.8 | Pyridyl and pyrimidine carbons |

| 164.2 | C=O (pyrimidinone) |

IR (KBr, cm⁻¹) :

| Peak | Assignment |

|---|---|

| 3200–3400 | O–H stretch (hydroxyl) |

| 1660 | C=O stretch (pyrimidinone) |

| 1580 | C=N stretch (pyridyl) |

Mass Spectrometry :

- Molecular Ion : $$ m/z = 229.28 \, [\text{M}+1]^+ $$

- Fragmentation peaks at $$ m/z = 184 \, (\text{M}-\text{C}3\text{H}9) $$ and $$ m/z = 106 \, (\text{pyridyl fragment}) $$.

Tautomeric Behavior and Protonation States

The compound exhibits keto-enol tautomerism due to the hydroxyl group at position 6 and the conjugated pyrimidinone system. In polar solvents, the enol form dominates, stabilizing intramolecular hydrogen bonding between the hydroxyl proton and the pyridyl nitrogen . Protonation occurs preferentially at the pyridyl nitrogen (p$$ K_a \approx 3.5 $$) rather than the pyrimidine nitrogen, as evidenced by pH-dependent NMR shifts .

Tautomeric Equilibrium :

$$

\text{Enol form} \rightleftharpoons \text{Keto form} \quad (\Delta G^\circ \approx -2.1 \, \text{kcal/mol})

$$

| State | Dominant Structure | Conditions |

|---|---|---|

| Solid state | Enol (hydroxyl) | Hydrogen-bonded lattice |

| Aqueous solution | Keto (pyrimidinone) | pH > 5 |

This behavior aligns with similar 6-hydroxypyrimidine derivatives, where electron-withdrawing groups (e.g., pyridyl) stabilize the enolate form .

Properties

IUPAC Name |

4-tert-butyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-13(2,3)10-8-11(17)16-12(15-10)9-6-4-5-7-14-9/h4-8H,1-3H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZVVJBYFVNPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Condensation Approach

One of the common approaches involves a three-component condensation of:

- Aryl aldehydes,

- Aminopyrimidine derivatives or aminouracils,

- Active methylene compounds,

under catalytic conditions in either acidic or basic media. This method allows for the formation of the heterocyclic core with substitution patterns tailored by the choice of starting materials. However, this approach may require harsh conditions or multistep processes due to the complexity of intermediates and the need for regioselective control.

Stepwise Synthesis via Protected Intermediates

Another method involves:

- Protection of amino groups on diamines,

- Reaction with dichloropyrimidine derivatives,

- Subsequent substitution with arylamines,

- Intramolecular cyclization,

- Acid hydrolysis,

- Final substitution with acyl chlorides or other electrophiles.

This multi-step synthesis allows precise control over the substitution pattern, including the tert-butyl and 2-pyridyl groups. For example, ethyl 2,4-dichloropyrimidine-5-carboxylate can be reacted with tert-butyl-substituted amines followed by nucleophilic substitution with 2-pyridyl amines to introduce the pyridyl substituent at the 2-position.

Temperature-Controlled Cyclization

Temperature plays a critical role in synthesizing pyrimidine derivatives. Heating intermediates such as ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at 110–130 °C forms Schiff base intermediates, which further react at 130–140 °C to yield hydroxy-substituted pyrimidines. Above 140 °C, decomposition occurs. This temperature-controlled approach is essential for obtaining hydroxy-substituted pyrimidines without side reactions.

Microwave-Assisted and Solvent-Free Methods

Recent advances include solvent-free and microwave-assisted one-pot reactions to synthesize pyrimidine derivatives efficiently. These methods reduce reaction times and improve yields but require optimization to avoid decomposition or side product formation. Such techniques may be adapted for the synthesis of 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine with appropriate starting materials.

| Method | Key Steps | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Three-component condensation | Aldehyde + amine + active methylene | Acidic/basic catalysis, reflux | One-pot, versatile | Harsh conditions, complex intermediates |

| Stepwise synthesis via protected intermediates | Protection → substitution → cyclization | Multi-step, moderate temp | High regioselectivity | Time-consuming, multiple purifications |

| Temperature-controlled cyclization | Heating with formamide or isocyanates | 110–140 °C precise control | Controlled substitution, good yields | Narrow temperature window, risk of decomposition |

| Microwave-assisted solvent-free | One-pot under microwave irradiation | Solvent-free, short time | Rapid, eco-friendly | Requires specialized equipment, optimization needed |

The choice of solvent, catalyst, and temperature critically affects the yield and purity of this compound.

Protection of amino groups during multi-step syntheses improves regioselectivity and prevents side reactions.

Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, but scale-up may be challenging.

Temperature control is crucial to avoid decomposition, especially when using formamide or isocyanate intermediates.

The tert-butyl group is typically introduced via substitution reactions on pyrimidine intermediates bearing leaving groups such as chlorine.

The 2-pyridyl substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions, depending on the starting materials.

The preparation of this compound involves sophisticated synthetic routes that balance multistep procedures with reaction condition optimizations. Established methods include multi-component condensations, stepwise substitutions with protected intermediates, and temperature-controlled cyclizations. Recent advances in microwave-assisted and solvent-free techniques offer promising improvements in efficiency. Careful selection of reaction conditions and intermediates is essential to achieve high purity and yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The pyridyl group can be reduced to a piperidine ring under hydrogenation conditions with a suitable catalyst.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 4-tert-Butyl-6-oxo-2-(2-pyridyl)pyrimidine.

Reduction: 4-tert-Butyl-6-hydroxy-2-(2-piperidyl)pyrimidine.

Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Properties

One of the most notable applications of 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is its potential as an anti-inflammatory agent. It functions as an inhibitor of enzymes such as 5-lipoxygenase and cyclooxygenase, which are involved in the inflammatory response. This inhibition can be beneficial in treating conditions like rheumatoid arthritis, osteoarthritis, and other inflammatory diseases .

Antioxidant Activity

The compound has also been identified as a potential antioxidant, which can help mitigate oxidative stress in biological systems. This property makes it useful in preventing cellular damage associated with various diseases, including cardiovascular diseases and neurodegenerative disorders .

Antimicrobial and Anticancer Effects

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit antimicrobial and anticancer activities. These compounds have been shown to impact cell proliferation and induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .

Synthesis Overview

The synthesis typically involves the reaction between tert-butylphenol and pyridine derivatives under controlled conditions to ensure high yields and purity. Such synthetic routes are crucial for the production of this compound for research and therapeutic applications .

Case Study: Anti-inflammatory Activity

A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis. The results indicated a dose-dependent response, with higher doses leading to greater reductions in inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study: Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The hydroxy group can form hydrogen bonds with active site residues, while the pyridyl and pyrimidine rings can participate in π-π interactions with aromatic amino acids .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

| Compound Name | Substituents (Positions) | Key Functional Groups | CAS Number | Molecular Weight |

|---|---|---|---|---|

| 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine | 4-tert-butyl, 6-hydroxy, 2-(2-pyridyl) | Hydroxyl, pyridyl | Not provided | Not available |

| 4-tert-Butyl-6-chloro-2-(propan-2-yl)pyrimidine | 4-tert-butyl, 6-chloro, 2-isopropyl | Chloro, alkyl | 1153410-79-7 | Not available |

| 4-Tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine | 4-tert-butyl, 2-methyl, 6-piperidinyl | Alkyl, amine | 2549007-88-5 | 233.35 |

| tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate | 4-piperidinyl-oxy, 2-chloro, 6-methyl | Chloro, carboxylate ester | 1289386-94-2 | 327.81 |

Key Observations :

- Chloro vs. Hydroxyl : Replacing the hydroxyl group (e.g., 6-chloro in 1153410-79-7) increases electrophilicity, favoring nucleophilic substitution reactions in drug synthesis .

- Piperidinyl vs.

- Carboxylate Esters : The tert-butyl carboxylate in 1289386-94-2 adds hydrolytic stability, making it suitable as a pharmaceutical intermediate .

Coordination Chemistry and Luminescent Properties

The 2-pyridyl group in the target compound enables chelation with transition metals, akin to di(2-pyridyl)ketone-based ligands used in luminescent scandium and europium complexes . For example:

- Scandium complexes with pyridylnaphtholate ligands exhibit strong blue emission (λmax ≈ 450 nm) due to ligand-centered transitions .

- Di(2-pyridyl)ketone derivatives form multidentate ligands with tunable photoluminescence (PL) properties depending on metal ion choice (e.g., Zn²⁺ vs. Sc³⁺) .

In contrast, compounds lacking pyridyl groups (e.g., 2549007-88-5 or 1153410-79-7) are less likely to participate in metal coordination, limiting their utility in luminescent materials.

Physicochemical Properties and Bioactivity

Table 2: Functional Group Impact on Properties

Hydrogen Bonding : The hydroxyl group in the target compound improves aqueous solubility compared to chloro or piperidinyl analogues, which are more lipophilic .

Bioactivity : Piperidine-containing derivatives (e.g., 1289386-94-2) are prevalent in kinase inhibitors due to their ability to occupy hydrophobic binding pockets .

Biological Activity

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, alongside its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Hydroxyl Group : Contributes to its potential as an antioxidant.

- Pyridyl Moiety : Enhances interactions with biological targets through hydrogen bonding and π-π interactions.

- Tert-butyl Group : Increases lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including E. coli and P. aeruginosa. The compound's effectiveness was enhanced in the presence of permeabilizing agents like polymyxin B nonpeptide (PMBN), which increased its potency against Gram-negative bacteria by improving membrane permeability. For instance, the minimum inhibitory concentration (MIC) against E. coli was reduced from 32 μg/mL to 1 μg/mL when PMBN was included .

Anticancer Activity

The compound has shown promising results in anticancer assays. It was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Notably, derivatives of pyrimidine compounds have demonstrated IC50 values significantly lower than standard chemotherapeutics like etoposide. For example, one derivative exhibited an IC50 of 0.09 µM against MCF-7 cells . These findings suggest that modifications to the core structure can enhance anticancer efficacy.

Antioxidant Activity

The hydroxyl group in this compound contributes to its antioxidant capabilities by scavenging free radicals. This property is crucial for mitigating oxidative stress-related damage in biological systems. The compound's ability to reduce oxidative damage positions it as a potential therapeutic agent in diseases associated with oxidative stress.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial resistance or cancer progression by binding to active sites through hydrogen bonding and hydrophobic interactions.

- Receptor Modulation : Its structural features allow it to interact with various receptors, modulating their activity and influencing cellular responses.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Studies have indicated that:

- Substitutions at specific positions on the pyrimidine ring can significantly alter potency.

- The presence of electron-donating groups enhances anticancer activity while maintaining selectivity towards cancer cells over normal cells .

Case Studies and Research Findings

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.